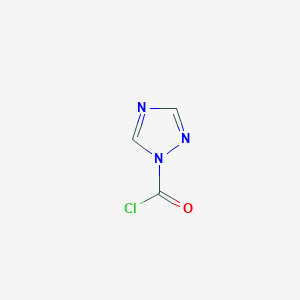
1H-1,2,4-Triazole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-1-carbonyl chloride is a heterocyclic compound belonging to the 1,2,4-triazole family. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets . This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules .
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-triazole-1-carbonyl chloride typically involves the reaction of 1H-1,2,4-triazole with phosgene or its derivatives. One common method includes the use of triphosgene as a safer alternative to phosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions. Industrial production methods often employ continuous flow reactors to ensure safety and efficiency .
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1H-1,2,4-triazole-1-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with hydrazines to form hydrazides.
Common reagents used in these reactions include bases like triethylamine and catalysts such as N,N-dimethylaminopyridine (DMAP). The major products formed depend on the nature of the nucleophile and reaction conditions .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-1-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is employed in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and polymers.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-triazole-1-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modulate receptor function. The compound’s triazole ring allows it to engage in hydrogen bonding and dipole interactions with biological targets, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-1-carbonyl chloride can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole-3-carboxylic acid: Similar in structure but differs in reactivity and applications.
1H-1,2,4-Triazole-5-carbonyl chloride: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity towards nucleophiles and its broad applicability in various fields of research and industry .
Eigenschaften
IUPAC Name |
1,2,4-triazole-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O/c4-3(8)7-2-5-1-6-7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOYSZNDQTYCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30668657 |
Source


|
| Record name | 1H-1,2,4-Triazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852324-06-2 |
Source


|
| Record name | 1H-1,2,4-Triazole-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30668657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
phosphane}](/img/structure/B14201527.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)

![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)

![Trimethyl[(8-methyl-1,2,3,3a,4,7-hexahydroazulen-5-yl)oxy]silane](/img/structure/B14201559.png)
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)



![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-phenyl-](/img/structure/B14201586.png)
